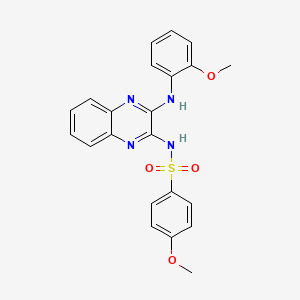
4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that display various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial . The quinoxaline moiety in the compound could contribute to these activities.
Sulfonamides
Sulfonamides are a group of chemical compounds with a wide range of pharmacological properties such as antibacterial, anti-inflammatory, antitumor, and anti-thyroid . The sulfonamide group in the compound could contribute to these activities.
Arylamines
Arylamines are a class of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. They are involved in many chemical reactions, including those that lead to the production of dyes, drugs, and polymers .
Biologische Aktivität
4-Methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Synthesis
The synthesis of this compound involves several steps, including the formation of the quinoxaline derivative and subsequent sulfonamide formation. The general synthetic route can be outlined as follows:
- Formation of Quinoxaline : The initial step involves reacting o-phenylenediamine with appropriate α-ketocarboxylic acids to form quinoxaline derivatives.
- Substitution Reactions : The introduction of methoxy and phenyl groups is achieved through electrophilic aromatic substitution.
- Final Sulfonamide Formation : The final product is obtained by reacting the quinoxaline derivative with benzenesulfonyl chloride.
Anticancer Properties
The biological activity of this compound has been evaluated against several cancer cell lines. The compound exhibits varying degrees of cytotoxicity, which is summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 7.8 |
| Hep G2 | Moderate |
| MCF-7 | Weak |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- STAT3 Pathway Inhibition : The compound may also inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.
Case Studies
Recent studies have explored the efficacy of related compounds with similar structures. For instance, a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives demonstrated potent inhibitory activity against lung and breast cancer cell lines (A549 and MDA-MB-231), with IC50 values ranging from 1.35 μM to 3.04 μM . These findings suggest that modifications in the molecular structure can significantly enhance anticancer activity.
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-15-11-13-16(14-12-15)31(27,28)26-22-21(23-17-7-3-4-8-18(17)24-22)25-19-9-5-6-10-20(19)30-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNXBSFGWWIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













